(4-Iodobutoxy)trimethylsilane
Description
(4-Iodobutoxy)trimethylsilane is an organosilicon compound with the molecular formula C₇H₁₅IOSi and a molecular weight of 270.18 g/mol. Its structure consists of a butoxy chain (four-carbon backbone) with an iodine atom at the terminal position, linked to a trimethylsilyl group (-Si(CH₃)₃). This compound is characterized by its hybrid organic-inorganic nature, combining the reactivity of the iodine substituent with the steric and electronic effects of the silyl group.
Properties
CAS No. |
18244-40-1 |
|---|---|
Molecular Formula |
C7H17IOSi |
Molecular Weight |
272.20 g/mol |
IUPAC Name |
4-iodobutoxy(trimethyl)silane |
InChI |
InChI=1S/C7H17IOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 |
InChI Key |
FEMVMWBUUSTGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Iodobutoxy)trimethylsilane with structurally or functionally analogous organosilicon compounds, based on molecular properties, substituents, and applications:
Key Observations :
Substituent Effects: The iodo group in (4-Iodobutoxy)trimethylsilane facilitates reactions such as Sonogashira coupling or alkylation, leveraging iodine’s role as a leaving group. In contrast, the methoxy substituent in (4-Methoxybutoxy)trimethylsilane is less reactive but improves compatibility with polar reaction media . Chloro analogs (e.g., (5-Chloro-1-pentynyl)trimethylsilane) exhibit moderate reactivity, often requiring harsher conditions for substitution compared to iodo derivatives .
Silyl Group Modifications :
- Replacing the trimethylsilyl group with a dimethyl-tert-butylsilyl group (as in tert-Butyl(4-iodobutoxy)dimethylsilane) introduces steric bulk, which can protect reactive sites or slow down undesired side reactions .
- Long-chain alkylsilyl derivatives (e.g., trimethyl(octadecyloxy)silane) are tailored for applications in coatings or surfactants due to their hydrophobic properties .
Synthetic Utility: Iodinated silanes are pivotal in synthesizing complex molecules, as evidenced by the use of (Diazomethyl)trimethylsilane in forming carbon-nitrogen bonds under mild conditions . Methoxy-substituted silanes, such as (4-Methoxybutoxy)trimethylsilane, are optimized for high-yield synthetic routes, often involving silylation of alcohols or phenols .
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